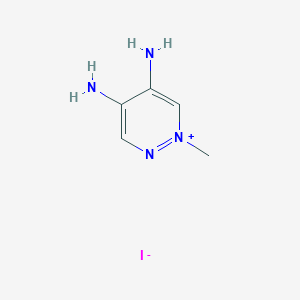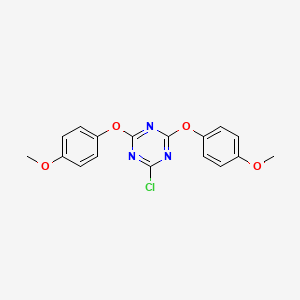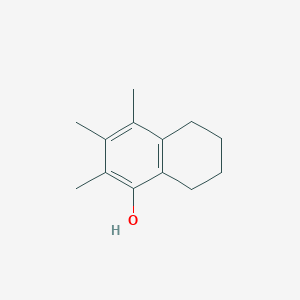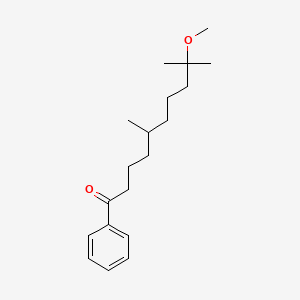![molecular formula C13H19NO2S B14595800 [(1-Nitroheptyl)sulfanyl]benzene CAS No. 59906-57-9](/img/structure/B14595800.png)
[(1-Nitroheptyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Nitroheptyl)sulfanyl]benzene is an organic compound with the molecular formula C13H19NO2S It consists of a benzene ring substituted with a (1-nitroheptyl)sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Nitroheptyl)sulfanyl]benzene typically involves the reaction of benzene with (1-nitroheptyl)sulfanyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where benzene and (1-nitroheptyl)sulfanyl chloride are fed into a reactor along with a base. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
[(1-Nitroheptyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Nitrobenzene derivatives, halobenzene derivatives.
Scientific Research Applications
[(1-Nitroheptyl)sulfanyl]benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also used in studies involving electrophilic aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of [(1-Nitroheptyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophiles. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- [(1-Nitrohexyl)sulfanyl]benzene
- [(1-Nitrooctyl)sulfanyl]benzene
- [(1-Nitroheptyl)sulfanyl]toluene
Uniqueness
[(1-Nitroheptyl)sulfanyl]benzene is unique due to its specific combination of a nitro group and a sulfanyl group attached to a benzene ring. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The length of the heptyl chain also influences its physical properties and solubility, making it suitable for specific applications in research and industry.
Properties
CAS No. |
59906-57-9 |
|---|---|
Molecular Formula |
C13H19NO2S |
Molecular Weight |
253.36 g/mol |
IUPAC Name |
1-nitroheptylsulfanylbenzene |
InChI |
InChI=1S/C13H19NO2S/c1-2-3-4-8-11-13(14(15)16)17-12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3 |
InChI Key |
YZOYTYNXHNXEGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC([N+](=O)[O-])SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)
![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)

![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)

![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)



![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)



